molecular formula C27H22N2O6 B12364686 3'-Methylidene-1-[3-(4'-methylidene-2,5'-dioxospiro[indole-3,2'-oxolane]-1-yl)propyl]spiro[indole-3,5'-oxolane]-2,2'-dione

3'-Methylidene-1-[3-(4'-methylidene-2,5'-dioxospiro[indole-3,2'-oxolane]-1-yl)propyl]spiro[indole-3,5'-oxolane]-2,2'-dione

Cat. No.: B12364686
M. Wt: 470.5 g/mol
InChI Key: MAJYGNYMOANPNU-UHFFFAOYSA-N
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Description

3’-Methylidene-1-[3-(4’-methylidene-2,5’-dioxospiro[indole-3,2’-oxolane]-1-yl)propyl]spiro[indole-3,5’-oxolane]-2,2’-dione is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methylidene-1-[3-(4’-methylidene-2,5’-dioxospiro[indole-3,2’-oxolane]-1-yl)propyl]spiro[indole-3,5’-oxolane]-2,2’-dione typically involves multi-step organic reactions. One common method includes the cyclocondensation of acyl or alkoxycarbonyl α-functionalized intermediates with appropriate reagents under controlled conditions . The reaction conditions often involve heating in solvents like toluene, sometimes in the absence of an organic base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3’-Methylidene-1-[3-(4’-methylidene-2,5’-dioxospiro[indole-3,2’-oxolane]-1-yl)propyl]spiro[indole-3,5’-oxolane]-2,2’-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3’-Methylidene-1-[3-(4’-methylidene-2,5’-dioxospiro[indole-3,2’-oxolane]-1-yl)propyl]spiro[indole-3,5’-oxolane]-2,2’-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 3’-Methylidene-1-[3-(4’-methylidene-2,5’-dioxospiro[indole-3,2’-oxolane]-1-yl)propyl]spiro[indole-3,5’-oxolane]-2,2’-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it could interact with multiple targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3’-Methylidene-1-[3-(4’-methylidene-2,5’-dioxospiro[indole-3,2’-oxolane]-1-yl)propyl]spiro[indole-3,5’-oxolane]-2,2’-dione apart is its spiro structure, which provides unique steric and electronic properties

Properties

Molecular Formula

C27H22N2O6

Molecular Weight

470.5 g/mol

IUPAC Name

3'-methylidene-1-[3-(4'-methylidene-2,5'-dioxospiro[indole-3,2'-oxolane]-1-yl)propyl]spiro[indole-3,5'-oxolane]-2,2'-dione

InChI

InChI=1S/C27H22N2O6/c1-16-14-26(34-22(16)30)18-8-3-5-10-20(18)28(24(26)32)12-7-13-29-21-11-6-4-9-19(21)27(25(29)33)15-17(2)23(31)35-27/h3-6,8-11H,1-2,7,12-15H2

InChI Key

MAJYGNYMOANPNU-UHFFFAOYSA-N

Canonical SMILES

C=C1CC2(C3=CC=CC=C3N(C2=O)CCCN4C5=CC=CC=C5C6(C4=O)CC(=C)C(=O)O6)OC1=O

Origin of Product

United States

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